5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a difluoromethyl group, a mercapto group, and a phenyl group attached to the pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced through a thiolation reaction using thiourea or a similar thiolating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The difluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to disrupt specific biological pathways in pests or weeds.
Biological Research: It is used as a tool compound to study the biological functions of its molecular targets.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves the inhibition of specific enzymes or receptors. The difluoromethyl group enhances its binding affinity to the target enzyme, while the mercapto group forms covalent bonds with the active site residues. The phenyl group contributes to the overall hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-2-mercapto-1-methyl-7-phenylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(difluoromethyl)-2-mercapto-1-methyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
The presence of the difluoromethyl group in 5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one imparts unique properties such as enhanced lipophilicity and metabolic stability compared to its trifluoromethyl analog. Additionally, the specific substitution pattern on the pyrido[2,3-d]pyrimidine core contributes to its distinct biological activity profile.
Properties
IUPAC Name |
5-(difluoromethyl)-1-methyl-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c1-20-13-11(14(21)19-15(20)22)9(12(16)17)7-10(18-13)8-5-3-2-4-6-8/h2-7,12H,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJPOIQZUKKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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